1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene
Description
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a halogenated aromatic compound featuring a chlorophenyl core substituted with a 3,3,3-trifluoropropylsulfanyl group.
Properties
IUPAC Name |
1-chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJIJFCUDHWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a chemical compound that has garnered attention in various industrial applications due to its unique properties. Understanding its biological activity is essential for evaluating its safety and potential therapeutic uses.
- Chemical Formula: C₇H₄ClF₃S
- Molecular Weight: 180.555 g/mol
- IUPAC Name: 1-Chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene
- CAS Number: [Insert CAS number if available]
Biological Activity Overview
The biological activity of this compound has been studied primarily in terms of its toxicity, metabolism, and potential as a sensitizer.
Toxicokinetics
Research indicates that the compound is rapidly absorbed through the gastrointestinal tract. In studies involving rats, oral administration resulted in peak blood concentrations occurring within one hour. The half-lives for absorption were reported at approximately 17 and 98 minutes depending on the vehicle used (corn oil or alpha-cyclodextrin) .
Sensitization Potential
A local lymph node assay (LLNA) conducted on BALB/c mice demonstrated that the compound has a weak sensitization potential. The stimulation indices (SI) at various concentrations were recorded as follows:
- 50% concentration: SI = 2.6
- 75% concentration: SI = 5.3
- 100% concentration: SI = 5.3
The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was determined to be 53.1%, indicating minimal sensitization risk .
Repeat Dose Toxicity
In repeated dose toxicity studies, the compound exhibited minimal systemic health effects at lower doses. However, higher doses resulted in observable effects such as:
- Nephropathy starting from doses of 50 mg/kg body weight per day.
- Hepatocellular hypertrophy noted in both male and female rats at higher doses .
Study on Mice Inhalation
A significant study involved B6C3F1/N mice exposed to varying concentrations of the compound via inhalation over an extended period. Key findings included:
- Increased incidence of hepatocellular carcinoma and hepatoblastoma at higher concentrations (400 ppm).
- Survival rates were significantly lower among males exposed to the highest concentration compared to controls .
Metabolism and Excretion
The primary urinary metabolites identified include glucuronides of dihydroxybenzotrifluoride and 4-chloro-3-hydroxybenzotrifluoride, indicating metabolic pathways that could influence toxicity and biological activity .
Summary Table of Biological Effects
| Effect | Observation | Dose/Concentration |
|---|---|---|
| Absorption | Rapid absorption via gastrointestinal tract | Half-lives: 17 & 98 minutes |
| Sensitization | Weak sensitization potential | EC3: 53.1% |
| Nephropathy | Dose-dependent nephropathy | Starting at 50 mg/kg/day |
| Hepatocellular Hypertrophy | Observed at high doses | >50 mg/kg |
| Tumor Incidence | Increased at high inhalation exposure | ≥400 ppm |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 1-Bromo-3-(3,3,3-trifluoro-propylsulfanyl)-benzene (): Structural Difference: Bromine replaces chlorine at the para position, and the substituent is at the meta position. The meta-substitution may reduce steric hindrance compared to para-substituted derivatives .
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2, ):
Physicochemical Properties
*Estimated based on structural analogs.
Key Takeaways
Substituent Position and Identity : Para-substituted chloro groups and fluorinated chains optimize lipophilicity and stability.
Synthetic Complexity : Fluorinated thiols and electron-withdrawing groups necessitate tailored reaction conditions.
Spectroscopic Signatures : ¹⁹F NMR is critical for confirming trifluoropropyl substitution patterns.
Application Potential: Structural parallels to agrochemicals (e.g., flufenprox) underscore utility in pesticide design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
